molecular formula C16H19NO B10856340 3-(2,4,6-Trimethylphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole

3-(2,4,6-Trimethylphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole

Cat. No.: B10856340
M. Wt: 241.33 g/mol
InChI Key: GRAUWLSWADZYAL-UHFFFAOYSA-N
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Description

EVP-21 is a selective activator of the transient receptor potential mucolipin 3 (TRPML3) channel, which is part of the transient receptor potential (TRP) family of ion channels. These channels are involved in various physiological processes, including ion homeostasis, membrane trafficking, and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

EVP-21 is synthesized as an aromatic analogue of the isoxazoline SN-2, with an annulated cyclohexane moiety instead of a bicycloheptane moiety . The specific synthetic routes and reaction conditions for EVP-21 are not widely documented in the public domain. it is known that the synthesis involves complex organic reactions and precise control of reaction conditions to achieve the desired molecular structure.

Industrial Production Methods

Industrial production methods for EVP-21 are not explicitly detailed in available literature. Given its specialized application in scientific research, it is likely produced in controlled laboratory settings rather than large-scale industrial production.

Chemical Reactions Analysis

Types of Reactions

EVP-21 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions are not extensively documented. typical reagents for such reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives of EVP-21, while reduction may produce reduced forms of the compound.

Scientific Research Applications

EVP-21 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

EVP-21 exerts its effects by selectively activating the TRPML3 channel. This activation leads to the opening of the channel and the subsequent flow of cations, such as calcium, into the cell. The molecular targets involved include the TRPML3 channel itself, and the pathways affected include those related to ion homeostasis and signal transduction .

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole

InChI

InChI=1S/C16H19NO/c1-10-8-11(2)15(12(3)9-10)16-13-6-4-5-7-14(13)18-17-16/h8-9H,4-7H2,1-3H3

InChI Key

GRAUWLSWADZYAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC3=C2CCCC3)C

Origin of Product

United States

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